molecular formula C21H24N2O4 B13096116 4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate

4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate

Cat. No.: B13096116
M. Wt: 368.4 g/mol
InChI Key: NZDNQBZDEFCGIR-UHFFFAOYSA-N
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Description

4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The subsequent steps involve the introduction of the butan-1-amine side chain and the methylphenyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate involves its interaction with specific molecular targets. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-[2-(4-methylphenyl)-1H-indol-3-yl]butan-1-amine;oxalic acid

InChI

InChI=1S/C19H22N2.C2H2O4/c1-14-9-11-15(12-10-14)19-17(7-4-5-13-20)16-6-2-3-8-18(16)21-19;3-1(4)2(5)6/h2-3,6,8-12,21H,4-5,7,13,20H2,1H3;(H,3,4)(H,5,6)

InChI Key

NZDNQBZDEFCGIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCCCN.C(=O)(C(=O)O)O

Origin of Product

United States

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